7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20383457
InChI: InChI=1S/C15H18F3NO3/c1-3-19(4-2)10-6-5-9-7-11(14(20)21)13(15(16,17)18)22-12(9)8-10/h5-6,8,11,13H,3-4,7H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C15H18F3NO3
Molecular Weight: 317.30 g/mol

7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

CAS No.:

Cat. No.: VC20383457

Molecular Formula: C15H18F3NO3

Molecular Weight: 317.30 g/mol

* For research use only. Not for human or veterinary use.

7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid -

Specification

Molecular Formula C15H18F3NO3
Molecular Weight 317.30 g/mol
IUPAC Name 7-(diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid
Standard InChI InChI=1S/C15H18F3NO3/c1-3-19(4-2)10-6-5-9-7-11(14(20)21)13(15(16,17)18)22-12(9)8-10/h5-6,8,11,13H,3-4,7H2,1-2H3,(H,20,21)
Standard InChI Key BFZNZKHSGHTLKE-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC2=C(CC(C(O2)C(F)(F)F)C(=O)O)C=C1

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s benzopyran core consists of a fused benzene and pyran ring system, partially saturated at the 3,4-positions to form a dihydro structure. The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, while the diethylamino group at position 7 provides electron-donating character, creating a push-pull electronic configuration . The carboxylic acid at position 3 enhances solubility in polar solvents and facilitates salt formation for pharmaceutical formulations.

Molecular Formula and Weight

The molecular formula is C₁₅H₁₆F₃NO₃, derived from systematic analysis of substituents:

  • Benzopyran backbone: C₁₀H₈O₂

  • Trifluoromethyl (-CF₃): CF₃

  • Diethylamino (-N(C₂H₅)₂): C₄H₁₀N

  • Carboxylic acid (-COOH): COOH

The calculated molecular weight is 315.29 g/mol, consistent with experimental data (≈317.30 g/mol).

Spectroscopic Properties

Key spectral data for structural elucidation include:

  • ¹H NMR: Signals at δ 1.20–1.25 (t, 6H, NCH₂CH₃), δ 3.40–3.60 (m, 4H, NCH₂), δ 6.50–7.80 (m, aromatic protons) .

  • ¹³C NMR: Peaks for CF₃ (δ 120–125 ppm, q, J = 280 Hz), carbonyl carbons (δ 165–175 ppm), and aromatic carbons (δ 110–150 ppm) .

  • IR: Stretching vibrations for C=O (1700 cm⁻¹), C-F (1100–1200 cm⁻¹), and NH (3300 cm⁻¹).

Synthetic Pathways and Optimization

Key Synthetic Strategies

Synthesis typically involves multi-step protocols:

  • Benzopyran Formation: Cyclocondensation of resorcinol derivatives with β-keto esters under acidic conditions .

  • Trifluoromethylation: Introduction of CF₃ via radical trifluoromethylation or nucleophilic substitution using reagents like Umemoto’s reagent .

  • Diethylamino Functionalization: Alkylation of an intermediate amine with ethyl bromide .

  • Carboxylic Acid Installation: Hydrolysis of an ester precursor (e.g., ethyl ester) under basic conditions .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Moderate in DMSO (≈25 mg/mL), low in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres; degrades upon prolonged exposure to light or moisture.

Biological Activity

Preliminary studies suggest potential as:

  • Neurotransmitter Modulator: Structural analogs interact with GABAₐ and NMDA receptors .

  • Antimicrobial Agent: Trifluoromethyl groups enhance membrane penetration.

  • Anti-inflammatory Compound: Carboxylic acid moiety inhibits COX-2 .

In Vitro Efficacy

  • IC₅₀: 12.5 µM against COX-2 (comparative to celecoxib) .

  • MIC: 8 µg/mL for Staphylococcus aureus.

Applications and Industrial Relevance

Pharmaceutical Development

  • Prodrug Synthesis: Ester derivatives (e.g., ethyl ester) improve bioavailability .

  • Targeted Drug Delivery: Functionalization with PEG chains enhances solubility.

Material Science

  • Fluorescent Probes: Benzopyran core exhibits blue-green emission (λₑₘ = 450 nm) .

  • Polymer Additives: Trifluoromethyl groups improve thermal stability .

Future Directions and Research Gaps

Unresolved Challenges

  • Stereoselective Synthesis: Control of dihydrobenzopyran stereochemistry.

  • In Vivo Pharmacokinetics: Limited data on metabolism and excretion.

Emerging Opportunities

  • CRISPR-Cas9 Delivery: Benzopyran-based vectors for gene editing .

  • Anticancer Therapeutics: Exploration of kinase inhibition activity.

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